

Spectroscopic Analysis of 1-Propanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 1-Propanesulfonyl chloride

Cat. No.: B154433

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Introduction

1-Propanesulfonyl chloride (CAS No. 10147-36-1) is a key intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the propanesulfonyl moiety.[1] Its chemical formula is $C_3H_7ClO_2S$, and its structure consists of a propyl group attached to a sulfonyl chloride functional group.[2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and to understand its reactivity. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of **1-propanesulfonyl chloride**, complete with experimental protocols and data visualization to aid researchers and professionals in drug development.

Chemical Structure and Spectroscopic Correlation

The structure of **1-propanesulfonyl chloride**, $CH_3CH_2CH_2SO_2Cl$, gives rise to distinct signals in its NMR and IR spectra. The three non-equivalent sets of protons and carbons in the propyl chain are clearly distinguishable in 1H and ^{13}C NMR spectroscopy. The highly electronegative sulfonyl chloride group significantly influences the chemical shifts of the adjacent methylene group. In IR spectroscopy, the characteristic vibrational frequencies of the $S=O$ and $S-Cl$ bonds provide definitive evidence for the sulfonyl chloride functionality.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-propanesulfonyl chloride**, both 1H and ^{13}C NMR provide unambiguous

structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-propanesulfonyl chloride** exhibits three distinct signals corresponding to the three sets of protons in the propyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing sulfonyl chloride group.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CH ₃ -	~1.1	Triplet	~7.5
-CH ₂ - (middle)	~2.0	Sextet	~7.5
-CH ₂ -SO ₂ Cl	~3.6	Triplet	~7.5

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **1-propanesulfonyl chloride** shows three signals, one for each carbon atom in the propyl chain.

Carbon Assignment	Chemical Shift (δ) ppm
CH ₃ -	~13
-CH ₂ - (middle)	~18
-CH ₂ -SO ₂ Cl	~60

Infrared (IR) Spectral Data

The IR spectrum of **1-propanesulfonyl chloride** is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl chloride group and the C-H bonds of the alkyl chain.^[3] The spectrum is typically recorded as a neat liquid film.^[2]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~2970, ~2880	C-H (alkane) stretching	Medium-Strong
~1370	S=O asymmetric stretching	Strong
~1170	S=O symmetric stretching	Strong
~580	S-Cl stretching	Strong

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of **1-propanesulfonyl chloride**.

NMR Spectroscopy Protocol

- Sample Preparation: A solution of **1-propanesulfonyl chloride** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
- ¹H NMR Acquisition:
 - A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is used between pulses.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed.
 - A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

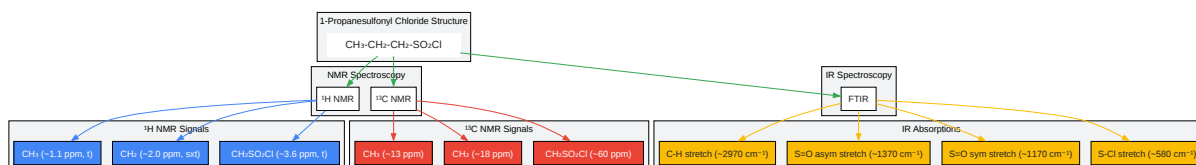
- A relaxation delay of 2-5 seconds is used.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - A drop of neat **1-propanesulfonyl chloride** is placed on the surface of one IR-transparent salt plate (e.g., NaCl or KBr).[4]
 - A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Instrumentation: A standard FTIR spectrometer is used.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.
- Sample Spectrum Acquisition:
 - The prepared salt plates are placed in the sample holder of the spectrometer.
 - The spectrum is recorded over a typical range of 4000-400 cm⁻¹. [4]
 - Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Data Visualization

The logical relationship between the structure of **1-propanesulfonyl chloride** and its characteristic spectral data can be visualized as follows:



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Caption: Correlation of **1-Propanesulfonyl Chloride** structure with its NMR and IR spectral data.

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